Cas no 1252916-22-5 (methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate)

methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate structure
1252916-22-5 structure
商品名:methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate
CAS番号:1252916-22-5
MF:C20H20ClN3O4S2
メガワット:465.973501205444
CID:5460372

methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate 化学的及び物理的性質

名前と識別子

    • methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate
    • methyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5-chlorobenzoate
    • STL029892
    • methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5-chlorobenzoate
    • Methyl 2-[[2-[(3-butyl-3,4-dihydro-4-oxothieno[3,2-d]pyrimidin-2-yl)thio]acetyl]amino]-5-chlorobenzoate
    • インチ: 1S/C20H20ClN3O4S2/c1-3-4-8-24-18(26)17-15(7-9-29-17)23-20(24)30-11-16(25)22-14-6-5-12(21)10-13(14)19(27)28-2/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,22,25)
    • InChIKey: ZMXNEOYWTYTTKQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=C(C(=O)OC)C=1)NC(CSC1=NC2C=CSC=2C(N1CCCC)=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 30
  • 回転可能化学結合数: 9
  • 複雑さ: 693
  • トポロジー分子極性表面積: 142
  • 疎水性パラメータ計算基準値(XlogP): 5

methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6609-0798-5μmol
methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate
1252916-22-5
5μmol
$63.0 2023-09-07
Life Chemicals
F6609-0798-50mg
methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate
1252916-22-5
50mg
$160.0 2023-09-07
Life Chemicals
F6609-0798-3mg
methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate
1252916-22-5
3mg
$63.0 2023-09-07
Life Chemicals
F6609-0798-25mg
methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate
1252916-22-5
25mg
$109.0 2023-09-07
Life Chemicals
F6609-0798-2mg
methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate
1252916-22-5
2mg
$59.0 2023-09-07
Life Chemicals
F6609-0798-2μmol
methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate
1252916-22-5
2μmol
$57.0 2023-09-07
Life Chemicals
F6609-0798-30mg
methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate
1252916-22-5
30mg
$119.0 2023-09-07
Life Chemicals
F6609-0798-40mg
methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate
1252916-22-5
40mg
$140.0 2023-09-07
Life Chemicals
F6609-0798-15mg
methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate
1252916-22-5
15mg
$89.0 2023-09-07
Life Chemicals
F6609-0798-20μmol
methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate
1252916-22-5
20μmol
$79.0 2023-09-07

methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate 関連文献

methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoateに関する追加情報

Introduction to Methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate (CAS No. 1252916-22-5)

Methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate (CAS No. 1252916-22-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular architecture, combines a benzoate moiety with a thiophene-pyrimidine sulfanyl group, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The structural framework of this compound includes a chlorobenzoyl group and an acetamido moiety linked to a thienopyrimidine scaffold. The presence of the 3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl moiety introduces unique electronic and steric properties that can influence its biological activity. Such structural features are often exploited in the design of bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies.

In recent years, there has been a surge in research focused on thiophene-based heterocycles due to their diverse pharmacological properties. The thiophene ring in this compound not only contributes to its overall stability but also serves as a platform for further functionalization. This versatility makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.

The benzoate group in Methyl 2-[2-{(3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl)acetamido]}-5-chlorobenzoate (CAS No. 1252916-22-5) is known to enhance solubility and metabolic stability, which are critical factors in drug development. Additionally, the chloro substituent on the benzene ring can modulate electronic properties and influence binding interactions with biological targets.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to design compounds with optimized pharmacokinetic profiles. The acetamido group in this molecule not only provides a site for further derivatization but also contributes to hydrogen bonding capabilities, which are essential for receptor binding.

The sulfanyl group attached to the thienopyrimidine ring introduces polarity and potential hydrogen bonding interactions, which can enhance binding affinity to biological targets. This feature is particularly relevant in the design of small molecule inhibitors targeting protein-protein interactions and enzyme inhibition.

In the context of drug discovery, Methyl 2-[2-{(3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl)acetamido]}-5-chlorobenzoate (CAS No. 1252916-22-5) represents a promising lead compound for further investigation. Its unique structural features and potential biological activity make it a valuable asset in the quest for novel therapeutic agents.

Current research trends indicate that compounds with thiophene-pyrimidine scaffolds exhibit significant potential in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The ability to modulate these structures through strategic functionalization offers a pathway to develop drugs with improved efficacy and reduced side effects.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed functionalizations, have been instrumental in constructing the complex framework of Methyl 2-[2-{(3-butyl-4-oxysoxolo[3',4':5',6']pyrimidin)-6-sulfanyl}acetamido]}benzoic acid (CAS No. 1252916).

Evaluation of the pharmacological properties of this compound is ongoing, with initial studies focusing on its interaction with target enzymes and receptors. Preliminary data suggest that it may exhibit inhibitory activity against certain kinases and other enzymes implicated in disease pathways.

The development of novel drug candidates often involves iterative optimization based on structural modifications guided by computational modeling and experimental data. The benzoate derivative described here is no exception, with ongoing efforts aimed at enhancing its potency and selectivity through rational design principles.

In conclusion, Methyl 2-[2-{(3-butyl--thienopyrimidin--sulfanyl)acetamido]}--chlorobenzoate (CAS No. 1252916) is a structurally complex organic molecule with significant potential in pharmaceutical applications. Its unique combination of functional groups and favorable physicochemical properties make it an attractive candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs.

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